N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and an ethoxybenzamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-cyclopropyl-2-hydroxypropylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide can be compared with other similar compounds, such as:
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide: This compound has a similar structure but contains a fluorine atom and a sulfonamide group, which may confer different chemical and biological properties.
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide:
N-(2-Cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide: The presence of a trifluoromethoxy group in this compound may influence its pharmacokinetic and pharmacodynamic properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-13-8-4-11(5-9-13)14(17)16-10-15(2,18)12-6-7-12/h4-5,8-9,12,18H,3,6-7,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRDLJWTXOIXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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